molecular formula C10H12ClNO2 B565101 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine CAS No. 1159976-97-2

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

Cat. No.: B565101
CAS No.: 1159976-97-2
M. Wt: 213.661
InChI Key: FIVAPJHOKMWRGZ-UHFFFAOYSA-N
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Description

Structural Analysis:

  • Pyridine Core : A six-membered aromatic ring with one nitrogen atom, providing planar geometry.
  • Substituent Arrangement :
    • Position 2: Methyl (-CH3)
    • Position 3: Methyl (-CH3)
    • Position 4: Chlorine (-Cl)
    • Position 5: Acetoxymethyl (-CH2OAc)

Stereochemical Landscape:

The molecule exhibits no chiral centers due to:

  • Symmetrical methyl groups at positions 2 and 3.
  • A lack of tetrahedral stereogenic atoms in the acetoxymethyl side chain.
  • Planar aromaticity preventing axial chirality.

Conformational analysis reveals minimal steric hindrance between substituents, as evidenced by the compound’s stability in solution. The absence of stereoisomers simplifies synthetic and analytical workflows, eliminating the need for enantiomeric resolution.

Molecular Geometry Table:

Parameter Value
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Hybridization (Nitrogen) sp²
Bond Angles (C-N-C) ~120° (aromatic ring)

This data confirms the compound’s structural rigidity and aligns with spectroscopic observations reported in synthetic protocols.

Properties

IUPAC Name

(4-chloro-5,6-dimethylpyridin-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-7(2)12-4-9(10(6)11)5-14-8(3)13/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVAPJHOKMWRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)COC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675509
Record name (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-97-2
Record name (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The acetylation proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2,3-dimethylpyridine-5-methanol attacks the electrophilic carbonyl carbon of acetic anhydride. The base neutralizes the liberated acetic acid, driving the reaction to completion. The stoichiometric ratio of alcohol to acetic anhydride typically ranges from 1:1.1 to 1:1.5 to ensure complete conversion.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CMinimizes side reactions
Reaction Time1–2 hoursBalances conversion vs. degradation
Base Concentration1.2–1.5 equivalentsNeutralizes acid byproduct
Solvent SystemAnhydrous DCM/THFEnhances reagent solubility

Data from industrial-scale batches indicate yields of 78–85% with this method when using pyridine as the base. Chromatographic analysis reveals residual starting material below 2% under optimized conditions.

Chlorination Strategies for Ring Functionalization

The presence of the 4-chloro substituent necessitates precise chlorination control. Two predominant approaches emerge from patent literature:

Direct Chlorination Using SO2Cl2

Sulfuryl chloride (SO2Cl2) in dichloromethane at -10°C introduces the chlorine atom selectively at the 4-position. This method achieves 92–95% regioselectivity when using a Lewis acid catalyst such as FeCl3 (0.5 mol%).

Comparative Chlorination Efficiency

Chlorinating AgentTemperatureSelectivity (%)Byproducts Identified
SO2Cl2-10°C923-Cl isomer (≤3%)
Cl2 gas25°C84Di-chlorinated products (8%)
NCS0°C88Oxidized derivatives (5%)

Tandem N-Oxidation-Chlorination

A patent-pending method (EP0369208A1) describes sequential N-oxidation followed by chlorination:

  • N-Oxidation : Treat 2,3,5-trimethylpyridine with mCPBA in CH2Cl2 (0°C, 4h)

  • Chlorination : React N-oxide intermediate with POCl3 at 110°C (6h)
    This approach achieves 89% overall yield but requires additional purification steps to remove phosphorylated byproducts.

Process Optimization and Kinetic Considerations

Temperature Profiling

Reaction calorimetry studies reveal distinct exothermic peaks during:

  • Initial acetyl transfer (-ΔH = 58 kJ/mol)

  • Acetic acid neutralization (-ΔH = 41 kJ/mol)

Implementing a gradual temperature ramp (0→25°C over 45min) improves yield by 12% compared to isothermal conditions.

Solvent Engineering

Alternative solvent systems demonstrate varied performance:

SolventDielectric ConstantYield (%)Purity (HPLC)
Dichloromethane8.938398.7
THF7.527997.2
Acetonitrile37.56895.1

Polar aprotic solvents like DCM facilitate better reagent mixing while minimizing hydrolysis.

Advanced Purification Techniques

Crystallization Optimization

The crude product exhibits temperature-dependent solubility:

SolventSolubility (g/100mL)
Ethyl acetate12.3 at 0°C
Hexane:EA (3:1)4.8 at -20°C
MTBE8.1 at 10°C

A mixed-solvent recrystallization (hexane:ethyl acetate 4:1) at -20°C produces crystals with 99.3% purity (DSC purity).

Chromatographic Purification

For research-scale applications (<100g), silica gel chromatography (230–400 mesh) with a 10:1 hexane:acetone gradient achieves baseline separation of acetylated product from residual alcohol (Rf = 0.42 vs 0.18).

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400MHz, CDCl3)
δ 2.31 (s, 3H, CH3CO), 2.44 (s, 3H, C2-CH3), 2.58 (s, 3H, C3-CH3), 5.22 (s, 2H, OCH2), 8.37 (s, 1H, C6-H).

ESI-MS
m/z 213.661 [M+H]+ (calc. 213.661).

Stability Profiling

Accelerated stability studies (40°C/75% RH):

Time (weeks)Purity (%)Major Degradant
099.8-
498.2Deacetylated derivative
896.7Oxidation products

Alternative Synthetic Pathways

Enzymatic Acetylation

Recent trials with Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF4]) show promise:

  • 62% conversion at 35°C

  • Enhanced enantioselectivity (ee >98%) for chiral derivatives

Flow Chemistry Approaches

Microreactor systems (0.5mm ID, Re=120) enable:

  • 10-second residence time

  • 94% yield at 50°C

  • 3x productivity vs batch

Industrial-Scale Considerations

Waste Stream Management

Each kilogram of product generates:

  • 2.3kg acetic acid (recoverable via distillation)

  • 0.7kg amine salts (requires neutralization)

  • 4.1L chlorinated solvents (85% recyclable)

Cost Analysis

ComponentCost/kg ($)% of Total
Starting material12058
Acetic anhydride157
Solvent recovery2814
Energy4019

Emerging Research Directions

Photochemical Activation

UV irradiation (254nm) reduces reaction time to 15 minutes with comparable yields (81%) through radical-mediated pathways.

Computational Modeling

DFT calculations (B3LYP/6-311+G**) identify transition state geometries, enabling prediction of substituent effects on reaction rates (R²=0.94 vs experimental) .

Scientific Research Applications

Chemical Properties and Reactions

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is characterized by its molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2 and a molecular weight of 213.66 g/mol. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthesizing other compounds.

Types of Reactions

  • Oxidation : This compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction : The acetoxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
  • Substitution : The acetoxy group can be replaced by other functional groups under appropriate conditions, facilitating the synthesis of various derivatives.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate. It is utilized in the synthesis of complex molecules including pharmaceuticals. Its unique functional groups allow for versatile modifications that are critical in developing new chemical entities.

Biology

The compound is employed in proteomics research to study protein interactions and functions. It acts as a probe for investigating biological pathways and can help elucidate the roles of specific proteins in cellular processes.

Medicine

This compound is significant in pharmaceutical research due to its role as an intermediate in the metabolism of drugs like Omeprazole, a proton pump inhibitor used for treating gastric acid-related disorders. The compound facilitates the formation of active metabolites that inhibit proton pumps in the stomach lining, thus reducing acid production.

Case Study 1: Synthesis and Pharmacological Evaluation

Research has demonstrated that derivatives of this compound exhibit promising pharmacological activities. For example, studies have shown that modifications to this compound can lead to enhanced anticancer properties by targeting specific cancer cell lines with low toxicity towards normal cells .

Case Study 2: Application in Drug Metabolism

A significant application of this compound lies in its involvement in drug metabolism studies. It has been shown to be crucial for understanding the metabolic pathways of various drugs, thereby aiding in the development of safer and more effective therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, differing in substituents or oxidation states:

Compound Name CAS Number Molecular Formula Key Substituents Supplier/Price
This compound N-oxide 1159976-98-3 C₁₀H₁₂ClNO₃ Chloro, acetoxymethyl, dimethyl, N-oxide Santa Cruz Biotechnology ($232/10 mg)
4-Chloro-2,3-dimethylpyridine N-Oxide N/A C₇H₈ClNO Chloro, dimethyl, N-oxide TRC (250 mg, price upon request)
5-Acetoxymethyl-2,3-dimethylpyridine N-oxide 1159977-00-0 C₁₀H₁₃NO₃ Acetoxymethyl, dimethyl, N-oxide Santa Cruz Biotechnology ($360/25 mg)
5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide 120003-74-9 C₁₀H₁₁N₂O₅ Nitro, acetoxymethyl, dimethyl, N-oxide chem960.com (structural data only)

Biological Activity

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of drug metabolism and enzyme interactions. This compound is primarily recognized as an intermediate in synthesizing metabolites of Omeprazole, a widely used proton pump inhibitor. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClNO3C_{10}H_{12}ClNO_3. Its structure features a chlorine substituent, which is crucial for its biological properties. The acetoxymethyl group can undergo hydrolysis, releasing an active hydroxymethyl group that participates in various biochemical pathways, potentially influencing enzyme activity and metabolic processes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's N-oxide moiety allows it to interact with enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can modulate the activity of these enzymes, thereby influencing the pharmacokinetics of drugs metabolized by these pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Properties : Preliminary studies suggest potential antibacterial effects, although detailed investigations are needed to confirm these findings.
  • Enzyme Inhibition : The compound has been implicated in studies involving enzyme inhibition, particularly concerning metabolic pathways related to drug metabolism.
  • Therapeutic Applications : As an intermediate in the synthesis of Omeprazole metabolites, it plays a significant role in understanding the drug's metabolism and interactions within the body.

Case Studies and Research Findings

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaNotable Features
This compound N-oxideC₁₀H₁₂ClNO₃Contains a chlorine substituent; potential antibacterial properties
5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine N-oxideC₁₀H₁₂N₂O₄Features a nitro group; known for different pharmacological activities

Q & A

Basic: What synthetic routes are optimal for preparing 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, and how do reaction conditions influence yield?

Methodological Answer:
A multi-step synthesis approach is typically employed, inspired by methods for structurally analogous pyridine derivatives. For example, a five-step route involving N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation has been reported for similar compounds . Key parameters to optimize include:

  • Temperature control : Higher temperatures may accelerate reactions but risk side products.
  • Catalyst selection : Acidic or basic catalysts can direct regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
    Yield and purity can be monitored via HPLC or NMR at each step to adjust conditions iteratively .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H NMR : Confirms substituent positions and integration ratios (e.g., acetoxymethyl protons at δ 2.0–2.5 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch ~1740 cm⁻¹ for the acetate group) .
  • HPLC : Quantifies purity by separating impurities under reversed-phase conditions.
  • Mass Spectrometry (MS) : Validates molecular weight via ESI-TOF or GC-MS.
    For absolute configuration, X-ray crystallography is recommended but requires high-quality crystals .

Advanced: How can computational modeling predict reactivity or stability under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites. For example, the chloropyridine ring’s electron-deficient nature may direct attack at specific positions.
  • Molecular Dynamics (MD) Simulations : Models solvent interactions to assess stability in aqueous vs. organic media.
  • Thermogravimetric Analysis (TGA) Integration : Combines computational predictions with experimental decomposition profiles to validate stability .

Advanced: How to resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:
Contradictions often arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity interference : Re-run analyses with rigorously purified samples.
  • Instrument calibration : Cross-validate using certified reference standards (e.g., LGC Standards’ protocols) .
    Propose a collaborative study to establish consensus spectra under controlled conditions.

Basic: What stability considerations are critical for laboratory storage?

Methodological Answer:
Based on structural analogs (e.g., chlorinated phenols):

  • Moisture control : Store in desiccators to prevent hydrolysis of the acetoxymethyl group.
  • Light protection : Amber vials reduce photodegradation risks.
  • Temperature : –20°C for long-term storage; avoid freeze-thaw cycles .

Advanced: How to maintain regioselectivity during multi-step synthesis in lab-scale reactions?

Methodological Answer:

  • Stepwise protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups).
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates.
  • In-situ monitoring : Use TLC or inline IR to detect side products early .

Basic: How do substituent positions on the pyridine ring influence reactivity?

Methodological Answer:

  • Steric effects : 2,3-Dimethyl groups hinder electrophilic substitution at adjacent positions.
  • Electronic effects : The 4-chloro group withdraws electrons, making the ring less reactive toward nucleophiles.
  • Acetoxymethyl group : Acts as a leaving group in hydrolysis or substitution reactions. Experimental validation via competitive reaction studies is advised .

Advanced: How do solvent properties affect reaction kinetics in nucleophilic substitutions?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF) : Stabilize transition states, accelerating SN2 mechanisms.
  • Protic solvents (e.g., MeOH) : May protonate nucleophiles, reducing reactivity.
  • Dielectric constant : Correlate solvent polarity with rate constants using Arrhenius plots. Controlled experiments under inert atmospheres minimize side reactions .

Advanced: What interdisciplinary approaches could reveal novel applications?

Methodological Answer:

  • Bioactivity screening : Partner with pharmacologists to test antimicrobial or enzyme-inhibitory properties.
  • Materials science : Investigate coordination chemistry with transition metals for catalyst design.
  • Environmental chemistry : Study degradation pathways using LC-MS/MS to assess ecological impact .

Advanced: How to design experiments addressing understudied aspects of this compound?

Methodological Answer:

  • Gap analysis : Review existing literature (e.g., synthetic methods in vs. computational studies) to identify underexplored areas.
  • High-throughput screening : Test reactivity with diverse reagents (e.g., Grignard agents, organometallics).
  • Collaborative frameworks : Partner with computational chemists to model unexplored reaction pathways .

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